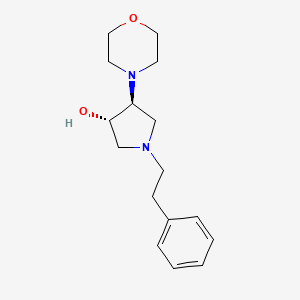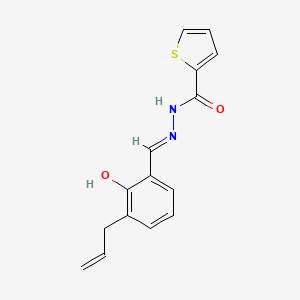
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as morpholinyl pyrrolidinol and is a chiral molecule with two enantiomers.
Applications De Recherche Scientifique
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields. The compound has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, morpholinyl pyrrolidinol has been shown to have potent antitumor activity, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is not fully understood. However, studies have suggested that the compound acts by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, morpholinyl pyrrolidinol has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, morpholinyl pyrrolidinol has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol in lab experiments is its potent anti-inflammatory and analgesic properties. The compound can be used to study the mechanisms of inflammation and pain, and its potential as a therapeutic agent for chronic pain and inflammation. However, one of the limitations of using morpholinyl pyrrolidinol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of morpholinyl pyrrolidinol and its potential as a therapeutic agent for chronic pain, inflammation, and cancer. Furthermore, the compound's potential as a drug delivery system for other therapeutic agents is an area that requires further investigation.
Conclusion:
In conclusion, (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound with significant potential in various fields. The compound's potent anti-inflammatory and analgesic properties, as well as its antitumor activity, make it a promising candidate for the treatment of chronic pain, inflammation, and cancer. However, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol can be achieved through various methods. One of the most common methods is the enantioselective synthesis of the compound using chiral catalysts. This method involves the reaction of 4-morpholinyl-1-(2-phenylethyl)-3-pyrrolidinone with an aldehyde in the presence of a chiral catalyst. The resulting product can be further reduced to obtain (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol.
Propriétés
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-(2-phenylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-16-13-17(7-6-14-4-2-1-3-5-14)12-15(16)18-8-10-20-11-9-18/h1-5,15-16,19H,6-13H2/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDLSIIGUHRMX-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052519.png)
![1-(3-furoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6052525.png)

![4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B6052534.png)
![1-(4-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B6052535.png)
![6-[1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6052549.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)